n-phenyl-3-sulfanylpropanamide

Catalog No.
S1537613
CAS No.
10220-66-3
M.F
C9H11NOS
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-phenyl-3-sulfanylpropanamide

CAS Number

10220-66-3

Product Name

n-phenyl-3-sulfanylpropanamide

IUPAC Name

N-phenyl-3-sulfanylpropanamide

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C9H11NOS/c11-9(6-7-12)10-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11)

InChI Key

YSPHRFZMBKXSAX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCS

Synonyms

3-mercapto-N-phenylpropionamide

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCS

Chemical Structure and Properties

3-Mercapto-N-phenylpropionamide (also known as N-Phenyl-3-sulfanylpropanamide) is an organic molecule with the chemical formula C9H11NOS. It possesses a functional group called a mercapto group (SH), commonly known as a thiol, and an amide group (CONH2). These functional groups contribute to its potential biological activity [].

Antimicrobial Properties

Research suggests that 3-Mercapto-N-phenylpropionamide exhibits antibacterial and antifungal properties. Studies have shown it can inhibit the growth of various bacterial and fungal strains, including Streptococcus mutans, a bacterium associated with dental cavities, and Candida albicans, a common fungal pathogen [].

Anticancer Properties

Some scientific investigations have explored the potential anticancer properties of 3-Mercapto-N-phenylpropionamide. However, more research is needed to fully understand its mechanisms of action and efficacy in cancer treatment [].

N-phenyl-3-sulfanylpropanamide is an organic compound characterized by a phenyl group attached to a sulfanyl (thiol) functional group and a propanamide moiety. Its molecular formula is C₉H₁₃NOS, and it features a sulfur atom which contributes to its unique chemical properties. The compound is part of a broader class of thioamides, which are known for their biological significance and potential applications in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to develop new derivatives with enhanced properties.

N-phenyl-3-sulfanylpropanamide exhibits notable biological activity, particularly in the field of medicinal chemistry. Compounds within this class have been investigated for their potential anticancer properties, as they may interact with specific molecular targets involved in cancer progression. The sulfanyl group can enhance the compound's ability to form interactions with proteins, potentially leading to inhibitory effects on tumor growth. Studies indicate that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines, making them candidates for further pharmacological development.

The synthesis of N-phenyl-3-sulfanylpropanamide typically involves several steps:

  • Formation of the Propanamide Backbone: This can be achieved by reacting an appropriate amine with a carboxylic acid derivative.
  • Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a reaction involving thiols and appropriate electrophiles or via direct nucleophilic substitution.
  • Final Coupling: The phenyl group is added through electrophilic aromatic substitution or coupling reactions with aryl halides.

The synthetic routes may vary based on desired yields and purity levels, with various reagents and conditions tailored to optimize each step.

N-phenyl-3-sulfanylpropanamide has several applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting specific enzymes or receptors associated with diseases, particularly cancer.
  • Organic Synthesis: This compound acts as an intermediate in synthesizing more complex organic molecules, facilitating the construction of diverse chemical libraries.
  • Material Science: Its unique structure may allow it to be incorporated into novel materials with specific electronic or optical properties.

Interaction studies of N-phenyl-3-sulfanylpropanamide focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity against various cell lines and determine cytotoxicity profiles.

These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity.

Several compounds share structural similarities with N-phenyl-3-sulfanylpropanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-anilinophenyl)-3-sulfanylpropanamideAniline substituent on the phenyl groupEnhanced solubility and potential for drug design
6-(4-bromophenyl)-2-ethoxy-4-(4-methylphenyl)nicotinonitrileContains a bromophenyl groupPotentially different biological activities due to halogen substitution
2-bromo-N-(2-ethoxyphenyl)benzamideBromo-substituted benzamideDifferent reactivity patterns due to bromine atom

Uniqueness

N-phenyl-3-sulfanylpropanamide is unique due to its specific combination of functional groups, particularly the sulfanyl moiety, which confers distinct chemical reactivity and biological properties compared to other compounds in its class. Its ability to participate in diverse

XLogP3

1.4

Other CAS

10220-66-3

Wikipedia

N-phenyl-3-sulfanylpropanamide

Dates

Last modified: 04-14-2024

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